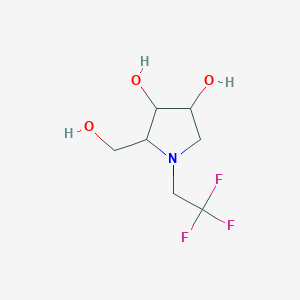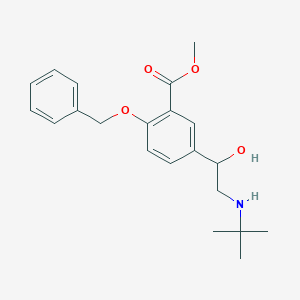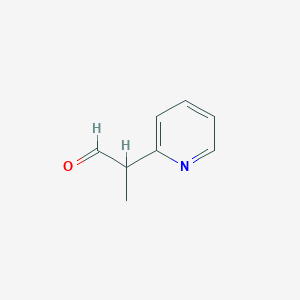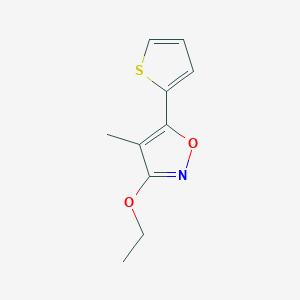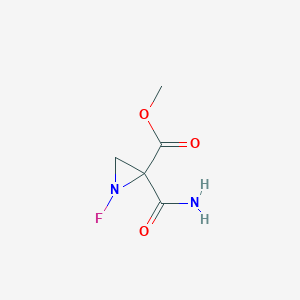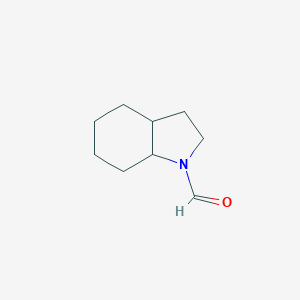
2,3,3a,4,5,6,7,7a-Octahydroindole-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3a,4,5,6,7,7a-Octahydroindole-1-carbaldehyde, commonly known as OHICA, is a versatile and important chemical compound used in various scientific research applications. OHICA belongs to the family of indole derivatives, which are known for their diverse biological activities. OHICA has been found to exhibit a range of biochemical and physiological effects, making it a valuable compound for research in various fields.
Mecanismo De Acción
The mechanism of action of OHICA is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins, leading to the disruption of various biochemical pathways.
Efectos Bioquímicos Y Fisiológicos
OHICA has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. OHICA has also been found to exhibit antitumor activity, with studies showing that it can induce apoptosis in cancer cells. Additionally, OHICA has been found to exhibit neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OHICA has several advantages as a research compound. It is relatively easy to synthesize and has a low toxicity profile. However, its use in lab experiments is limited by its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research involving OHICA. One potential area of research is the development of new therapeutic agents for the treatment of neurodegenerative diseases. Another area of research is the development of new antibacterial and antifungal agents. Additionally, OHICA could be studied further to gain a better understanding of its mechanism of action and potential uses in other fields of research.
Métodos De Síntesis
OHICA can be synthesized through several methods, including the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde. Another method involves the reduction of the corresponding indole-2-carboxylic acid to the corresponding alcohol, followed by oxidation to the aldehyde.
Aplicaciones Científicas De Investigación
OHICA has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit antibacterial, antifungal, and antitumor activities. OHICA has also been studied for its potential as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
165612-01-1 |
|---|---|
Nombre del producto |
2,3,3a,4,5,6,7,7a-Octahydroindole-1-carbaldehyde |
Fórmula molecular |
C9H15NO |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
2,3,3a,4,5,6,7,7a-octahydroindole-1-carbaldehyde |
InChI |
InChI=1S/C9H15NO/c11-7-10-6-5-8-3-1-2-4-9(8)10/h7-9H,1-6H2 |
Clave InChI |
BBZGLBUYCYRWOG-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)CCN2C=O |
SMILES canónico |
C1CCC2C(C1)CCN2C=O |
Sinónimos |
1H-Indole-1-carboxaldehyde, octahydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



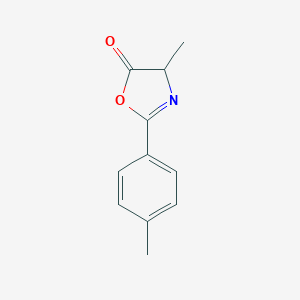
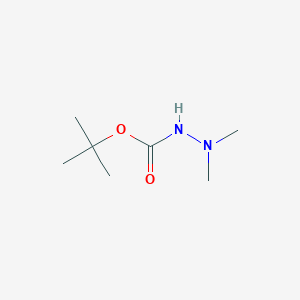
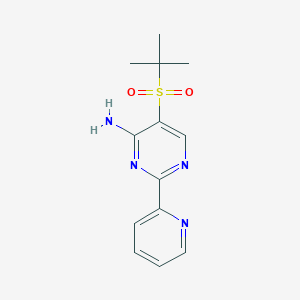
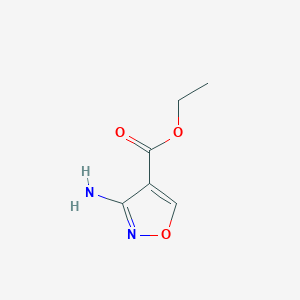
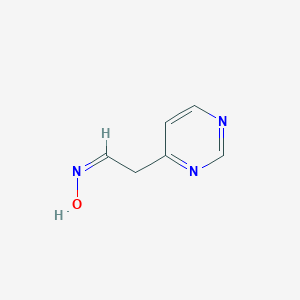
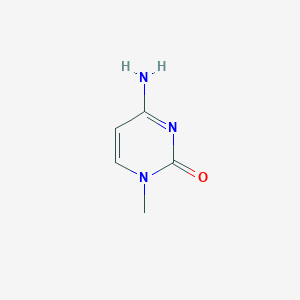
![Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B66017.png)
